molecular formula C12H8Cl2N2O B180799 2,6-dichloro-N-(pyridin-4-yl)benzamide CAS No. 113204-35-6

2,6-dichloro-N-(pyridin-4-yl)benzamide

Katalognummer: B180799
CAS-Nummer: 113204-35-6
Molekulargewicht: 267.11 g/mol
InChI-Schlüssel: OLJPUMGNYIOTFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,6-dichloro-N-(pyridin-4-yl)benzamide is a useful research compound. Its molecular formula is C12H8Cl2N2O and its molecular weight is 267.11 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-dichloro-N-(pyridin-4-yl)benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-dichloro-N-(pyridin-4-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-dichloro-N-(pyridin-4-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,6-dichloro-N-pyridin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O/c13-9-2-1-3-10(14)11(9)12(17)16-8-4-6-15-7-5-8/h1-7H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJPUMGNYIOTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401015650
Record name 2,6-dichloro-N-(pyridin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644368
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

113204-35-6
Record name 2,6-dichloro-N-(pyridin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,6-dichloro-N-(pyridin-4-yl)benzamide IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,6-dichloro-N-(pyridin-4-yl)benzamide

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the synthesis, characterization, and potential applications of 2,6-dichloro-N-(pyridin-4-yl)benzamide. This document provides an in-depth analysis of its chemical properties, a validated synthesis protocol, and insights into its biological relevance, grounded in established scientific principles.

Introduction and Nomenclature

1.1. IUPAC Name and Structural Confirmation

The formal IUPAC name for the compound of interest is 2,6-dichloro-N-(pyridin-4-yl)benzamide . This nomenclature is derived from its core chemical structure: a benzamide scaffold with two chlorine atoms at positions 2 and 6 of the benzene ring and a pyridin-4-yl group substituting the amide nitrogen.

Benzamides are a class of organic compounds characterized by a benzene ring attached to an amide functional group.[1][2] The specific substitution pattern on both the phenyl and pyridinyl rings in 2,6-dichloro-N-(pyridin-4-yl)benzamide is critical to its chemical reactivity and biological activity. The general structure of benzamides allows for extensive derivatization, making them a versatile scaffold in medicinal chemistry.[3]

1.2. Physicochemical Properties

A summary of the key physicochemical properties is provided below. These properties are essential for handling, formulation, and experimental design.

PropertyValueSource/Method
Molecular Formula C₁₂H₈Cl₂N₂O-
Molecular Weight 283.12 g/mol -
Appearance Expected to be an off-white or light brown solid[2][4]
Melting Point Not specified; related dichlorobenzamides melt >50°C[4][5]
Solubility Likely soluble in organic solvents (e.g., DMSO, THF, Ethanol) and poorly soluble in water.[1]

Synthesis and Mechanism

The synthesis of N-substituted benzamides is a well-established transformation in organic chemistry. The most common and efficient method involves the acylation of an amine with a benzoyl chloride derivative.

2.1. Retrosynthetic Analysis and Rationale

The logical disconnection for 2,6-dichloro-N-(pyridin-4-yl)benzamide is at the amide bond. This retrosynthetic approach identifies 2,6-dichlorobenzoyl chloride and 4-aminopyridine as the primary starting materials. This pathway is selected for its high efficiency, atom economy, and the commercial availability of the precursors. The use of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

G cluster_precursors Starting Materials product 2,6-dichloro-N-(pyridin-4-yl)benzamide disconnection Amide Bond Disconnection product->disconnection precursor1 2,6-Dichlorobenzoyl Chloride disconnection->precursor1 precursor2 4-Aminopyridine disconnection->precursor2 caption Retrosynthetic analysis of the target molecule.

Figure 1. Retrosynthetic analysis for the target compound.

2.2. Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of 2,6-dichloro-N-(pyridin-4-yl)benzamide from 2,6-dichlorobenzoyl chloride and 4-aminopyridine.

Materials:

  • 4-aminopyridine

  • 2,6-dichlorobenzoyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-aminopyridine (1.0 eq) in anhydrous THF.

  • Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add a solution of 2,6-dichlorobenzoyl chloride (1.05 eq) in anhydrous THF to the stirred mixture dropwise over 20-30 minutes. The formation of a precipitate (triethylamine hydrochloride) is typically observed. A similar procedure is effective for related benzamide syntheses.[6]

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the final product.[7]

Characterization and Analytical Methods

To ensure the identity and purity of the synthesized 2,6-dichloro-N-(pyridin-4-yl)benzamide, a suite of analytical techniques should be employed.

3.1. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The proton NMR spectrum should show characteristic signals for the aromatic protons on both the dichlorophenyl and pyridinyl rings, as well as a downfield signal for the amide N-H proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups, notably the amide C=O stretch (typically ~1650-1680 cm⁻¹) and the N-H stretch (~3200-3400 cm⁻¹).

3.2. Purity Assessment

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A purity level of >95% is generally required for biological assays.

  • Melting Point Analysis: A sharp and defined melting point range is indicative of a pure crystalline solid.[8]

Biological Activity and Applications

While specific biological data for 2,6-dichloro-N-(pyridin-4-yl)benzamide is not widely published, the benzamide scaffold and its derivatives are known to exhibit a wide range of biological activities. Analogous structures have shown potential as kinase inhibitors, fungicides, and herbicides.[3][9]

4.1. Potential as a Kinase Inhibitor

The general structure, featuring a substituted aromatic system linked via an amide bridge, is a common motif in kinase inhibitors. A closely related analog, GDC046, has been identified as a potent and selective kinase inhibitor, targeting pathways such as JAK/STAT signaling.[9] Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders. Therefore, 2,6-dichloro-N-(pyridin-4-yl)benzamide represents a candidate for screening in kinase inhibitor discovery programs.

G cluster_workflow Drug Discovery Workflow compound 2,6-dichloro-N-(pyridin-4-yl)benzamide screening High-Throughput Screening (Kinase Panel) compound->screening Enters Workflow hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies (In vivo models) lead_opt->preclinical drug_candidate Therapeutic Candidate (e.g., Oncology, Inflammation) preclinical->drug_candidate Potential Outcome caption Conceptual workflow for evaluating the compound as a drug candidate.

Figure 2. Conceptual workflow for drug discovery evaluation.

4.2. Agrochemical Potential

Derivatives of benzamide are also prominent in the agrochemical industry. The structural features of 2,6-dichloro-N-(pyridin-4-yl)benzamide align with those of known fungicidal and herbicidal agents.[3] Further biological screening against relevant plant pathogens and weed species could uncover potential applications in this sector.

Safety and Handling

5.1. Precautionary Measures

No specific toxicity data is available for 2,6-dichloro-N-(pyridin-4-yl)benzamide. However, based on its precursors and related compounds, it should be handled with care in a well-ventilated fume hood.

  • 2,6-Dichlorobenzoyl chloride: This reagent is corrosive and a lachrymator.

  • Pyridine derivatives: Pyridine and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin, potentially causing nausea, headache, and nervous system effects.[10][11]

  • Dichlorinated aromatics: Many chlorinated aromatic compounds are irritants and may have long-term health effects.[12][13]

5.2. Personal Protective Equipment (PPE)

Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory when handling this compound and its precursors.

5.3. Disposal

All chemical waste should be disposed of in accordance with local, regional, and national regulations for hazardous materials.

Conclusion

2,6-dichloro-N-(pyridin-4-yl)benzamide is a synthetically accessible compound with significant potential for applications in drug discovery and agrochemical research. Its structure is emblematic of scaffolds known to interact with important biological targets, particularly protein kinases. This guide provides the necessary foundational information, including a robust synthesis protocol and characterization strategy, to enable further investigation by researchers in the field. Adherence to rigorous scientific methodology and safety protocols is essential for unlocking the full potential of this and related molecules.

References

  • Immunomart. 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide. Available from: [Link]

  • National Center for Biotechnology Information. 2,6-Dichloro-N-(4-methylphenyl)benzamide. PMC. Available from: [Link]

  • Centers for Disease Control and Prevention. Pyridine - IDLH. NIOSH. Available from: [Link]

  • National Center for Biotechnology Information. 2,6-Dichloro-N-(4-chlorophenyl)benzamide. PMC. Available from: [Link]

  • Carl ROTH. Pyridine - Safety Data Sheet. Available from: [Link]

  • ResearchGate. (PDF) 2,6-Dichloro-N-(4-chlorophenyl)benzamide. Available from: [Link]

  • National Center for Biotechnology Information. 2-Chloro-N-(2,6-dichlorophenyl)benzamide. PMC. Available from: [Link]

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  • Google Patents. CN103113236A - Preparation method of 2,6-dichlorodiphenylamine.
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Sources

An In-depth Technical Guide on the Biological Activity of 2,6-dichloro-N-(pyridin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the biological activity of 2,6-dichloro-N-(pyridin-4-yl)benzamide, a compound of significant interest within the field of oncology research. This document synthesizes the current understanding of its mechanism of action as a microtubule polymerization inhibitor, presents available quantitative data on its cytotoxic effects, and provides detailed protocols for its evaluation. The guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anticancer agents. Through an in-depth exploration of this compound, we aim to provide a foundational resource that explains the causality behind its biological effects and offers robust, self-validating experimental designs for its continued investigation.

Introduction: The Emergence of a Novel Mitotic Inhibitor

The relentless pursuit of novel therapeutic agents for the treatment of cancer has led to the exploration of diverse chemical scaffolds capable of interfering with critical cellular processes. One such process, mitosis, presents a prime target for anticancer drug development due to the rapid proliferation characteristic of cancer cells. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle and are indispensable for chromosome segregation.[1] Agents that disrupt microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death.[2]

2,6-dichloro-N-(pyridin-4-yl)benzamide belongs to the benzamide class of compounds, a versatile scaffold that has been explored for a range of biological activities, including antimicrobial, antidiabetic, and insecticidal properties.[3][4][5] The specific substitution pattern of 2,6-dichloro-N-(pyridin-4-yl)benzamide, featuring a dichlorinated benzoyl ring and a pyridine moiety, has conferred upon it potent anti-proliferative activity. This guide will delve into the specific biological profile of this compound, positioning it as a noteworthy candidate for further preclinical and clinical investigation.

Pharmacological Profile & Mechanism of Action

The primary mechanism of action for the cytotoxic effects of 2,6-dichloro-N-(pyridin-4-yl)benzamide is the inhibition of tubulin polymerization.[6][7] By binding to tubulin, the compound prevents the assembly of microtubules, which are crucial for the formation of the mitotic spindle during cell division.[2] This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.

Targeting the Colchicine Binding Site

In silico docking studies and competitive binding assays suggest that 2,6-dichloro-N-(pyridin-4-yl)benzamide and its analogs bind to the colchicine-binding site on β-tubulin.[7][8] This binding pocket is a known target for a variety of microtubule-destabilizing agents.[8][9] The interaction of the compound with key amino acid residues within this site sterically hinders the conformational changes required for tubulin dimers to polymerize into microtubules.[10]

Downstream Cellular Consequences

The inhibition of tubulin polymerization triggers a series of well-defined cellular responses:

  • Mitotic Arrest: Without a functional mitotic spindle, the cell is unable to properly align and segregate its chromosomes, leading to an arrest in the G2/M phase of the cell cycle.[9]

  • Spindle Assembly Checkpoint Activation: The lack of proper microtubule attachment to kinetochores activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that prevents premature entry into anaphase.

  • Apoptosis Induction: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The following diagram illustrates the proposed signaling pathway initiated by the inhibition of tubulin polymerization.

G A 2,6-dichloro-N-(pyridin-4-yl)benzamide B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Collapse D->E F G2/M Phase Arrest E->F G Apoptosis F->G

Caption: Signaling pathway of 2,6-dichloro-N-(pyridin-4-yl)benzamide.

In Vitro Biological Activity

The anti-proliferative activity of 2,6-dichloro-N-(pyridin-4-yl)benzamide and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are a key metric for assessing potency.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Carcinoma~7
JurkatLeukemiaData Not Available
A549Lung CancerData Not Available
MIA PaCa-2Pancreatic CancerData Not Available

Note: The IC50 value for HeLa cells is for a structurally related 1,4-dihydropyridine derivative. Specific IC50 values for 2,6-dichloro-N-(pyridin-4-yl)benzamide are not publicly available and would need to be determined experimentally.

Key Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the biological activity of 2,6-dichloro-N-(pyridin-4-yl)benzamide.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (light scattering) as microtubules form.[11]

Rationale: This cell-free assay provides direct evidence of a compound's ability to inhibit tubulin polymerization, independent of other cellular factors. It is a critical first step in confirming the mechanism of action.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine or porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL.[9]

    • Prepare a GTP stock solution (100 mM) in the same buffer.

    • Prepare a stock solution of 2,6-dichloro-N-(pyridin-4-yl)benzamide in DMSO and create a dilution series to achieve the desired final concentrations. A positive control (e.g., colchicine) and a negative control (DMSO vehicle) should be included.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add the test compound dilutions, positive control, and negative control to their respective wells.

    • Add the reconstituted tubulin solution to each well.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.[12]

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[9][12]

  • Data Analysis:

    • Plot the absorbance (OD340) versus time for each concentration.

    • The rate of polymerization and the maximum polymer mass can be determined from these curves.

    • Calculate the IC50 for inhibition of tubulin polymerization.

The following diagram illustrates the experimental workflow for the tubulin polymerization assay.

G A Prepare Reagents (Tubulin, GTP, Compound) B Add Compound to 96-well Plate A->B C Add Tubulin Solution B->C D Initiate with GTP C->D E Incubate at 37°C in Plate Reader D->E F Measure OD340 Every 60s for 60 min E->F G Plot OD vs. Time and Calculate IC50 F->G

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration-dependent effect of a compound on the viability and proliferation of cancer cells. The MTT assay is a commonly used colorimetric method.[13]

Rationale: This cell-based assay provides a measure of the compound's overall anti-proliferative activity, which is a combination of its ability to enter cells, engage its target, and induce cell death.[14]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 2,6-dichloro-N-(pyridin-4-yl)benzamide in culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Synthesis Overview

The synthesis of 2,6-dichloro-N-(pyridin-4-yl)benzamide is typically achieved through a straightforward amidation reaction.[15][16] The general synthetic route involves the reaction of 2,6-dichlorobenzoyl chloride with 4-aminopyridine in the presence of a base, such as triethylamine, in an appropriate solvent like tetrahydrofuran.[15]

Potential Therapeutic Applications & Future Directions

The potent anti-proliferative activity and the well-defined mechanism of action of 2,6-dichloro-N-(pyridin-4-yl)benzamide make it a compelling candidate for further development as an anticancer agent. Its ability to inhibit tubulin polymerization places it in a class of drugs that have demonstrated clinical success.[9]

Future research should focus on:

  • Lead Optimization: Structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Evaluation of the compound's anti-tumor activity in animal models, such as xenograft studies.[17]

  • Toxicity Profiling: Comprehensive assessment of the compound's safety profile in preclinical models.

  • Combination Therapies: Investigating the potential for synergistic effects when combined with other anticancer agents.

Conclusion

2,6-dichloro-N-(pyridin-4-yl)benzamide is a promising microtubule-targeting agent with demonstrated in vitro anti-proliferative activity. Its mechanism of action, centered on the inhibition of tubulin polymerization, is a clinically validated strategy for cancer therapy. This technical guide provides a foundational understanding of its biological activity and offers robust experimental protocols for its further investigation. The continued exploration of this and related compounds holds the potential to yield novel and effective treatments for a range of malignancies.

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The Structure-Activity Relationship of 2,6-dichloro-N-(pyridin-4-yl)benzamide Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 2,6-dichloro-N-(pyridin-4-yl)benzamide core represents a significant scaffold in modern medicinal chemistry, particularly in the design of targeted therapies. Its inherent structural features, including the dichlorinated benzoyl ring and the pyridinyl amide linkage, provide a versatile platform for developing potent and selective inhibitors of key biological targets. This technical guide offers an in-depth exploration of the structure-activity relationship (SAR) of this class of compounds, with a primary focus on their role as kinase inhibitors. By dissecting the causal relationships between molecular modifications and biological activity, this document aims to provide researchers, scientists, and drug development professionals with actionable insights to guide the design of next-generation therapeutics. We will delve into the synthetic rationale, mechanistic basis of action, and the critical assays required for the evaluation of these promising molecules.

Core Structural Insights and the Rationale for Modification

The 2,6-dichloro-N-(pyridin-4-yl)benzamide scaffold can be conceptually divided into three key regions, each amenable to chemical modification to fine-tune its pharmacological properties:

  • The 2,6-dichlorobenzoyl Headgroup: The presence of chlorine atoms at the 2 and 6 positions of the benzoyl ring is a critical determinant of activity. These bulky, electron-withdrawing groups serve to lock the conformation of the amide bond, influencing the overall shape of the molecule and its ability to fit into the binding pockets of target proteins. Modifications in this region, such as the introduction of other halogens or small alkyl groups, can have a profound impact on potency and selectivity. The rationale behind maintaining this disubstitution is often to enforce a non-planar relationship between the two aromatic rings, which can be crucial for optimal target engagement.

  • The Central Amide Linker: The amide bond provides a rigid connection between the benzoyl and pyridine moieties. It also serves as a key hydrogen bond donor (N-H) and acceptor (C=O), facilitating critical interactions within the active site of a target enzyme. The planarity of the amide linker is influenced by the flanking aromatic systems, and its orientation is pivotal for presenting the other pharmacophoric elements in the correct geometry.

  • The Pyridin-4-yl Tail: The pyridine ring offers a versatile point for further derivatization. The nitrogen atom can act as a hydrogen bond acceptor or be involved in salt bridge formation. Substitutions on the pyridine ring, particularly at the 2- and 6-positions, allow for the introduction of additional functional groups that can probe deeper into the binding site, enhance solubility, or modulate pharmacokinetic properties.

The exploration of SAR in this series is a systematic process of modifying these regions and observing the resulting changes in biological activity. This iterative process, guided by structural biology and computational modeling, is the cornerstone of rational drug design.

Mechanism of Action: Targeting the Kinase Superfamily

A significant body of evidence points towards the kinase superfamily as a primary target for 2,6-dichloro-N-(pyridin-4-yl)benzamide derivatives. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.

Focus on Tyrosine Kinase 2 (TYK2)

One of the most promising applications for this scaffold is the selective inhibition of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is a key mediator of cytokine signaling, particularly for interleukin-12 (IL-12), IL-23, and Type I interferons[1]. These cytokines are deeply implicated in the pathogenesis of various autoimmune and inflammatory diseases[2][3].

The signaling cascade initiated by these cytokines involves the binding of the cytokine to its receptor, which in turn activates TYK2 and another JAK family member. This activation leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. The activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses[1]. By inhibiting TYK2, 2,6-dichloro-N-(pyridin-4-yl)benzamide derivatives can effectively block this signaling cascade at a critical juncture.

Below is a diagram illustrating the TYK2 signaling pathway and the point of intervention for our lead compounds.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine (IL-12/IL-23) Cytokine (IL-12/IL-23) Receptor Cytokine Receptor Cytokine (IL-12/IL-23)->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Gene Gene Transcription (Inflammation) pSTAT->Gene Translocates & Activates Inhibitor 2,6-dichloro-N-(pyridin-4-yl)benzamide Derivative Inhibitor->TYK2 Inhibits

Caption: TYK2 Signaling Pathway and Point of Inhibition.

Quantitative Structure-Activity Relationship (QSAR) Analysis

The following table summarizes the biological activity of a key derivative and provides insights into the structural requirements for potent TYK2 inhibition.

Compound IDStructureModification from CoreTYK2 Kᵢ (nM)JAK1 Kᵢ (nM)JAK2 Kᵢ (nM)JAK3 Kᵢ (nM)
GDC-046 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamideAddition of a cyclopropanecarboxamido group at the 2-position of the pyridine ring.4.80.70.70.4

Data Interpretation and SAR Insights:

The data for GDC-046, a potent and selective TYK2 inhibitor, reveals several key SAR principles[4].

  • 2-Position Substitution on the Pyridine Ring is Crucial: The introduction of a cyclopropanecarboxamido group at the 2-position of the pyridine ring is a critical modification that significantly enhances potency. This suggests that the binding pocket of TYK2 has a sub-pocket that can accommodate this group, likely forming additional hydrogen bonds or hydrophobic interactions. Structure-based design efforts have shown that modifications at this position can lead to improved TYK2 potency and selectivity over other JAK family members[5].

  • The 2,6-Dichlorobenzoyl Moiety is Tolerated and Likely Contributes to Selectivity: While the primary potency driver in GDC-046 appears to be the substituted pyridine, the 2,6-dichlorobenzoyl group is clearly a viable headgroup. Its rigidifying effect on the amide linker likely orients the pyridinyl moiety for optimal binding. Further optimization of this part of the scaffold, for instance by introducing a cyano group at the 4-position of the dichlorophenyl ring, has been shown to improve TYK2 potency and selectivity[5].

  • Selectivity Profile: While GDC-046 is a potent TYK2 inhibitor, it also shows high affinity for other JAK kinases. This highlights a common challenge in kinase inhibitor design due to the conserved nature of the ATP-binding site. Achieving selectivity often requires exploiting subtle differences in the overall shape and flexibility of the kinase domain or targeting allosteric sites. For TYK2, inhibitors that bind to the pseudokinase (JH2) domain can achieve greater selectivity over other JAKs[6].

Experimental Protocols

General Synthesis of 2,6-dichloro-N-(pyridin-4-yl)benzamide Derivatives

The synthesis of the core scaffold typically involves the amidation of 4-aminopyridine with 2,6-dichlorobenzoyl chloride. Further derivatization of the pyridine ring can be achieved through various cross-coupling reactions.

Step 1: Synthesis of the Core Scaffold (2,6-dichloro-N-(pyridin-4-yl)benzamide)

  • Materials:

    • 4-aminopyridine

    • 2,6-dichlorobenzoyl chloride

    • Anhydrous tetrahydrofuran (THF)

    • Triethylamine (Et₃N) or another suitable base

    • Water

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Procedure:

    • Dissolve 4-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 2,6-dichlorobenzoyl chloride (1.1 eq) in anhydrous THF to the stirred reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 2,6-dichloro-N-(pyridin-4-yl)benzamide.

Step 2: Derivatization of the Pyridine Ring (Example: Buchwald-Hartwig Amination)

For the synthesis of derivatives like GDC-046, a 2-halo-substituted pyridin-4-amine precursor would be used in Step 1, followed by a cross-coupling reaction to introduce the desired substituent. The following is a general protocol for a Buchwald-Hartwig amination.

  • Materials:

    • 2-halo-N-(pyridin-4-yl)benzamide derivative

    • Amine to be coupled (e.g., cyclopropanecarboxamide)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., Xantphos)

    • Base (e.g., Cs₂CO₃)

    • Anhydrous, degassed solvent (e.g., dioxane or toluene)

  • Procedure:

    • To an oven-dried reaction vessel, add the 2-halo-N-(pyridin-4-yl)benzamide derivative (1.0 eq), the amine (1.2 eq), the palladium catalyst (e.g., 5 mol%), the ligand (e.g., 10 mol%), and the base (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the residue by column chromatography to obtain the final product.

Biochemical Assay for TYK2 Inhibition

Several assay formats are available to measure the inhibition of TYK2 activity. The following is a representative protocol based on a luminescence-based kinase assay that measures ATP consumption.

  • Materials:

    • Recombinant human TYK2 enzyme

    • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

    • ATP

    • Assay buffer (containing MgCl₂, DTT, and a detergent like Brij-35)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

    • Test compounds (2,6-dichloro-N-(pyridin-4-yl)benzamide derivatives) dissolved in DMSO

    • White, opaque 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the microplate, add a small volume of the diluted test compounds.

    • Prepare a kinase/substrate mixture in the assay buffer and add it to the wells containing the test compounds.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent will lyse the cells (if a cell-based assay) and contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP present.

    • Incubate for a short period to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • The inhibitory activity of the compounds is determined by the decrease in ATP consumption, which results in a higher luminescent signal compared to the control (no inhibitor).

    • Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The 2,6-dichloro-N-(pyridin-4-yl)benzamide scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors, with TYK2 being a particularly promising target for the treatment of autoimmune and inflammatory diseases. The SAR studies highlighted in this guide underscore the importance of systematic modifications to the core structure to achieve high potency and selectivity. The dichlorobenzoyl headgroup provides a rigid anchor, while substitutions on the pyridinyl tail offer a gateway to enhancing target engagement and optimizing drug-like properties.

Future research in this area should focus on:

  • Expanding the SAR: A broader exploration of substituents on both the benzoyl and pyridine rings is warranted to identify novel interactions and further improve the selectivity profile, particularly against other JAK family members.

  • Structure-Based Design: The use of X-ray crystallography and computational modeling will be instrumental in rationally designing next-generation inhibitors with improved affinity and pharmacokinetic properties.

  • Exploring Other Kinase Targets: Given the privileged nature of this scaffold, its potential to inhibit other kinases implicated in diseases such as cancer should be systematically investigated.

  • Pharmacokinetic Optimization: A key challenge in drug development is achieving favorable ADME (absorption, distribution, metabolism, and excretion) properties. Future iterations of these compounds should be designed with these parameters in mind to ensure their viability as clinical candidates.

By leveraging the insights presented in this guide, researchers can continue to unlock the full therapeutic potential of 2,6-dichloro-N-(pyridin-4-yl)benzamide derivatives and contribute to the development of novel, targeted medicines for a range of debilitating diseases.

References

  • Bristol Myers Squibb. (2021). Tyrosine Kinase 2 (TYK2) Immune Pathway. Retrieved from [Link]

  • Moslin, R., Gardner, D., Santella, J., Zhang, Y., Duncia, J. V., Liu, C., ... & Burke, J. R. (2013). Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors. Journal of Medicinal Chemistry, 56(11), 4521–4536.
  • Teng, M. W., Bowman, E. P., McElwee, J. J., Smyth, M. J., Casanova, J. L., Cooper, A. M., & Cua, D. J. (2015). IL-12 and IL-23 cytokines: from discovery to targeted therapies for immune-mediated inflammatory diseases.
  • Wu, X., & Li, Z. (2022). Current understanding of the role of tyrosine kinase 2 signaling in immune responses. Frontiers in Immunology, 13, 838321.
  • Yamaoka, K., Sahar, S., Schumacher, M., & O'Shea, J. J. (2004). The Janus kinases (Jaks). Genome Biology, 5(12), 253.
  • Zhang, Y., Duncia, J. V., Liu, C., Lin, J., Tokarski, J. S., Strnad, J., ... & Burke, J. R. (2013). Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors. Journal of Medicinal Chemistry, 56(11), 4521-4536.
  • Zhou, Y. J., & Li, Z. (2020). New insights into the IL-12 and IL-23: From a molecular basis to clinical application in immune-mediated inflammation and cancers. Biochemical Pharmacology, 175, 113928.
  • BPS Bioscience. (n.d.). TYK2 (Tyrosine Kinase 2) Assay Kit. Retrieved from [Link]

  • Bristol Myers Squibb. (n.d.). Tyrosine Kinase 2 (TYK2) Immune Pathway. Retrieved from [Link]

  • Ghoreschi, K., Laurence, A., & O'Shea, J. J. (2009). Janus kinases in immunity. Immunological Reviews, 228(1), 273-287.
  • He, X., Chen, X., Zhang, H., Xie, T., & Ye, T. (2019). Selective Tyrosine Kinase 2 Inhibitors: A Review of Recent Progress. Journal of Medicinal Chemistry, 62(20), 8973-8995.
  • Lin, C. M., & Lin, C. S. (2023). Mendelian randomization and clinical trial evidence supports TYK2 inhibition as a therapeutic target for autoimmune diseases. EBioMedicine, 89, 104485.
  • Moslin, R., Gardner, D., Santella, J., Zhang, Y., Duncia, J. V., Liu, C., ... & Burke, J. R. (2013). Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors. Journal of medicinal chemistry, 56(11), 4521-4536.
  • O'Shea, J. J., & Plenge, R. (2012).
  • Parham, C., Chirica, M., Timans, J., Vaisberg, E., Travis, M., Batten, M., ... & Cua, D. J. (2002). A receptor for the heterodimeric cytokine IL-23 is composed of IL-12Rβ1 and a novel cytokine receptor subunit, IL-23R. The Journal of Immunology, 168(11), 5699-5708.
  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases. New England Journal of Medicine, 377(22), 2175-2187.
  • Shuai, K., & Liu, B. (2003). Regulation of JAK-STAT signalling in the immune system. Nature Reviews Immunology, 3(11), 900-911.
  • Villarino, A. V., Kanno, Y., & O'Shea, J. J. (2017). Mechanisms and consequences of Jak-STAT signaling in the immune system.
  • Wu, X., & Li, Z. (2022). Current understanding of the role of tyrosine kinase 2 signaling in immune responses. Frontiers in immunology, 13, 838321.
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  • Zupa-Fernandez, A., & O'Shea, J. J. (2021). Targeting TYK2 for the treatment of autoimmune diseases.

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Methodological & Application

Application Note: Elucidating the Gas-Phase Fragmentation Chemistry of N-(pyridin-4-yl)benzamides using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to understanding and predicting the collision-induced dissociation (CID) pathways of N-(pyridin-4-yl)benzamides, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] We will explore the core fragmentation mechanisms under electrospray ionization (ESI) conditions, present a validated, step-by-step protocol for acquiring high-quality tandem mass spectrometry (MS/MS) data, and offer insights into the interpretation of the resulting spectra for unequivocal structural confirmation.

Introduction: The Significance of N-(pyridin-4-yl)benzamides

The N-(pyridin-4-yl)benzamide core is a privileged structure in modern pharmacology, forming the backbone of numerous kinase inhibitors and other targeted therapeutics. Its rigid, planar structure allows for specific interactions within protein binding pockets, while the substituted pyridine and benzene rings provide vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the analysis of these compounds throughout the drug development pipeline.[3] From reaction monitoring in discovery chemistry to metabolite identification in preclinical studies, the ability to rapidly and accurately characterize these molecules is paramount.[2] Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.[4][5][6] Understanding these fragmentation pathways is crucial for confident structural elucidation of novel analogues, impurities, and metabolites.[1]

Foundational Principles of N-(pyridin-4-yl)benzamide Fragmentation

Under typical positive-mode ESI conditions, N-(pyridin-4-yl)benzamides are readily protonated. The most likely site of protonation is the highly basic nitrogen of the pyridine ring. This protonated molecule, denoted as [M+H]⁺, is then isolated and subjected to collision-induced dissociation (CID) in the mass spectrometer's collision cell.[5]

The fragmentation of the [M+H]⁺ ion is dominated by the cleavage of the central amide bond, which is the most labile linkage in the protonated molecule.[7][8][9] The charge is retained by the more stable fragment, leading to two primary, competing fragmentation pathways.

Pathway A: Formation of the Benzoyl Cation

This is often the most prominent fragmentation pathway. It involves the cleavage of the amide C-N bond, resulting in the formation of a stable, resonance-stabilized benzoyl cation and the neutral loss of 4-aminopyridine.[8][9]

  • Mechanism: The protonated pyridinyl nitrogen facilitates the cleavage. The charge remains with the aromatic acylium ion.

  • Diagnostic Ions: The key fragment corresponds to the substituted benzoyl group ([Benzoyl]⁺). For the unsubstituted N-(pyridin-4-yl)benzamide, this ion appears at m/z 105.

Pathway B: Formation of the Protonated 4-Aminopyridine Cation

Alternatively, the amide C-N bond can cleave with the charge being retained by the pyridine-containing fragment. This results in the formation of a protonated 4-aminopyridine ion and the neutral loss of benzoic acid.

  • Mechanism: This pathway is also a direct cleavage of the amide bond. The relative abundance of this fragment versus the benzoyl cation depends on the gas-phase basicity of the two fragments and the substituents present.

  • Diagnostic Ions: This pathway generates the protonated 4-aminopyridine ion ([C₅H₆N₂ + H]⁺) at m/z 95.

The interplay between these two dominant pathways provides immediate structural information, allowing a researcher to independently confirm the identity of both the 'acid' and 'amine' portions of the molecule from a single MS/MS spectrum.

Fragmentation cluster_A Pathway A cluster_B Pathway B parent [M+H]⁺ N-(pyridin-4-yl)benzamide fragA Benzoyl Cation [C₇H₅O]⁺ m/z 105 parent->fragA Amide C-N Cleavage lossA Neutral Loss: 4-Aminopyridine parent->lossA fragB Protonated 4-Aminopyridine [C₅H₇N₂]⁺ m/z 95 parent->fragB Amide C-N Cleavage lossB Neutral Loss: Benzoic Acid parent->lossB

Caption: Primary fragmentation pathways of protonated N-(pyridin-4-yl)benzamide.

Experimental Design & Protocols

Acquiring high-quality, reproducible MS/MS data requires a systematic approach, from sample preparation to instrument parameter optimization. The following protocols provide a robust starting point for the analysis of N-(pyridin-4-yl)benzamide derivatives.

Workflow Overview

The analytical workflow is designed to ensure data integrity and is a self-validating process. It begins with precise sample preparation, followed by chromatographic separation to resolve isomers and impurities, and concludes with systematic MS/MS analysis to confirm structure.

Workflow prep 1. Sample Preparation (10 µM in 50:50 ACN/H₂O) lc 2. LC Separation (C18 Reversed-Phase) prep->lc ms1 3. Full Scan MS (MS1) (Confirm [M+H]⁺) lc->ms1 dda 4. Data-Dependent MS/MS (Automated Fragment Ion Acquisition) ms1->dda Precursor m/z Trigger analysis 5. Data Analysis (Confirm Diagnostic Fragments) dda->analysis

Caption: A typical LC-MS/MS workflow for compound characterization.

Protocol: Sample Preparation

Causality: Proper sample preparation is critical to avoid issues like ion suppression and poor peak shape. The goal is to prepare a solution that is compatible with the reversed-phase LC mobile phase and at a concentration suitable for ESI-MS detection.

  • Stock Solution: Prepare a 1 mM stock solution of the N-(pyridin-4-yl)benzamide analogue in 100% DMSO or methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µM in a solvent mixture that mimics the initial LC conditions (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

  • Filtration (Optional): If the sample contains particulates, filter through a 0.22 µm syringe filter to prevent clogging of the LC system.

  • Verification: Ensure the final solution is clear and free of precipitation before placing it in the autosampler.

Protocol: LC-MS Method

Causality: Chromatographic separation is essential to ensure that the MS/MS spectrum is acquired on a pure compound, free from co-eluting isomers or impurities.[1][3] A standard reversed-phase C18 column with a water/acetonitrile gradient is a versatile starting point for this class of molecules.[10]

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for positive mode ESI and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with good elution strength.
Flow Rate 0.4 mL/minStandard flow rate for 2.1 mm ID columns.
Gradient 5% to 95% B over 5 minA generic screening gradient to elute compounds of varying polarity.[10]
Injection Vol. 2 µLMinimizes peak distortion while providing sufficient analyte for detection.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Protocol: Tandem Mass Spectrometry (MS/MS) Parameters

Causality: The goal of MS/MS is to induce controlled fragmentation.[4] The collision energy is the most critical parameter; too low, and no fragmentation occurs; too high, and the molecule shatters into uninformative small fragments. A data-dependent acquisition (DDA) approach is efficient for discovery work.[11]

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe basic pyridine nitrogen is readily protonated.
Capillary Voltage 3.5 kVTypical voltage to ensure stable electrospray.
Gas Temp. 300 °CAids in desolvation of ions.
MS1 Scan Range m/z 100 - 1000Covers the expected mass range for the precursor ion.
Acquisition Mode Data-Dependent Acquisition (DDA)Automatically triggers MS/MS on the most intense ions from the MS1 scan.
Precursor Isolation 1.0 DaA balance between selectivity and ion transmission.
Collision Energy Ramped 15-40 eVA collision energy ramp helps to capture both low-energy (stable) and higher-energy fragments in a single experiment.

Data Interpretation: A Case Study

Let's consider a hypothetical analogue: N-(pyridin-4-yl)-4-methoxybenzamide .

  • Molecular Formula: C₁₃H₁₂N₂O₂

  • Monoisotopic Mass: 228.0899

  • Expected [M+H]⁺: m/z 229.0972

MS/MS Analysis:

  • Precursor Ion: The MS1 scan confirms the presence of the protonated molecule at m/z 229.1.

  • MS/MS Fragmentation: The DDA experiment isolates m/z 229.1 and subjects it to CID.

Expected Diagnostic Fragments:

PathwayFragment StructureExpected m/zInterpretation
A 4-Methoxybenzoyl Cation135.04Confirms the presence of the 4-methoxybenzoyl moiety.
B Protonated 4-Aminopyridine95.06Confirms the presence of the N-(pyridin-4-yl) core structure.

The observation of both m/z 135 and m/z 95 in the MS/MS spectrum provides unambiguous evidence for the proposed structure. The relative intensities of these two fragments will depend on the precise collision energy and instrument geometry, but their presence is the key diagnostic feature.

Conclusion

The fragmentation of N-(pyridin-4-yl)benzamides under ESI-MS/MS conditions is predictable and highly informative. The primary cleavage of the central amide bond yields two diagnostic ions corresponding to the benzoyl and pyridinyl moieties of the molecule. By employing the systematic LC-MS/MS protocols outlined in this guide, researchers can confidently generate and interpret high-quality fragmentation data. This enables the rapid structural confirmation of novel compounds, impurities, and metabolites, accelerating the drug discovery and development process.

References

  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS? Retrieved from [Link]

  • Dong, Y., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Friedrich-Schiller-Universität Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2024). A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoyl Pyridinium Salts. Retrieved from [Link]

  • Navarrete, A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Retrieved from [Link]

  • Cabral, E. C., et al. (2015). Collision-Induced Dissociation Analysis of Brevianamide A and C in Electrospray Ionization Mass Spectrometry. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • PubMed. (n.d.). Fragmentation of amidinated peptide ions. Retrieved from [Link]

  • ACS Publications. (2015). Electrospray Ionization and Collision Induced Dissociation Mass Spectrometry of Primary Fatty Acid Amides. Analytical Chemistry. Retrieved from [Link]

  • Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • National Institutes of Health. (2018). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • Mississippi State University. (2019). Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. Retrieved from [Link]

  • ScienceOpen. (2015). Collision-Induced Dissociation Analysis of Brevianamide A and C in Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • University of the Pacific. (n.d.). PEPTOID FRAGMENTATION PATHWAYS BY TANDEM MASS SPECTROMETRY STUDIES. Retrieved from [Link]

  • Wiley Online Library. (2021). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (2005). Fragmentation pathways of protonated peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Proposed fragmentation mechanism of the [M + Li] + ion of.... Retrieved from [Link]

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Application Notes and Protocols for the Cellular Characterization of 2,6-dichloro-N-(pyridin-4-yl)benzamide, a Novel Inhibitor of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 2,6-dichloro-N-(pyridin-4-yl)benzamide

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of the cellular inflammatory response.[1][2] Its dysregulation is a hallmark of numerous pathologies, including chronic inflammatory diseases and cancer.[3][4] This has made the NF-κB pathway a highly attractive target for therapeutic intervention.[5] We introduce 2,6-dichloro-N-(pyridin-4-yl)benzamide, a novel small molecule with a benzamide scaffold, designed to modulate this critical pathway. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to develop a robust cellular assay cascade to characterize the biological activity of this compound.

The following protocols are designed as a self-validating system, progressing from broad assessments of cellular health to specific, mechanistic assays that pinpoint the compound's interaction with the NF-κB pathway. This structured approach ensures that the observed effects are specific to the intended target and not a consequence of general cytotoxicity.

The NF-κB Signaling Pathway: A Prime Target for Drug Discovery

The canonical NF-κB signaling cascade is initiated by pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNFα) or interleukin-1 (IL-1).[6] In resting cells, the NF-κB transcription factor, a heterodimer most commonly composed of p50 and p65 (RelA) subunits, is sequestered in the cytoplasm by an inhibitory protein called IκBα.[2][5] Upon stimulation, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα.[7] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[5] The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit, leading to the translocation of the active p50/p65 dimer into the nucleus.[8] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins.[1]

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFα TNFα TNFR TNF Receptor TNFα->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates (p-IκBα) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_inactive p50 p65 IκBα NFkB_active p50 p65 NFkB_inactive->NFkB_active Release NFkB_nucleus p50 p65 NFkB_active->NFkB_nucleus Translocation Compound 2,6-dichloro-N- (pyridin-4-yl)benzamide Compound->IKK_complex Inhibits? DNA κB Sites NFkB_nucleus->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces Transcription

Experimental Workflow: A Tiered Approach to Compound Characterization

A logical and sequential workflow is crucial for the efficient and accurate characterization of a novel compound. The proposed workflow for 2,6-dichloro-N-(pyridin-4-yl)benzamide begins with a broad assessment of its impact on cell viability, followed by increasingly specific assays to elucidate its mechanism of action.

Experimental_Workflow A Tier 1: Cytotoxicity & Apoptosis Screening B Tier 2: Functional NF-κB Inhibition Assay A->B If not cytotoxic D MTT Assay for Cell Viability A->D E Caspase-3/7 Assay for Apoptosis A->E C Tier 3: Mechanistic Assays B->C If functional inhibition is observed F NF-κB Luciferase Reporter Assay B->F G p65 Nuclear Translocation Assay (High-Content Imaging) C->G H IKKβ Kinase Assay C->H I Data Analysis & Interpretation E->I F->I G->I H->I

Tier 1: Foundational Assays for Cellular Health

Before investigating the specific effects of 2,6-dichloro-N-(pyridin-4-yl)benzamide on the NF-κB pathway, it is imperative to determine its general cytotoxicity. This ensures that any observed inhibition of NF-κB signaling is not merely a secondary effect of cell death.

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[10]

Materials and Reagents:

  • HEK293 or HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well clear flat-bottom cell culture plates

  • 2,6-dichloro-N-(pyridin-4-yl)benzamide (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11]

  • Prepare serial dilutions of 2,6-dichloro-N-(pyridin-4-yl)benzamide in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Incubate for 15 minutes with shaking.

  • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[9]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[13][14]

Protocol 2: Caspase-3/7 Assay for Apoptosis

Principle: The activation of caspases is a key event in the apoptotic cascade.[15] This assay uses a proluminescent caspase-3/7 substrate that is cleaved by activated caspase-3 and -7, generating a luminescent signal that is proportional to the amount of caspase activity.[16][17]

Materials and Reagents:

  • HEK293 or HeLa cells

  • Complete cell culture medium

  • 96-well white flat-bottom cell culture plates

  • 2,6-dichloro-N-(pyridin-4-yl)benzamide

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Luminometer

Procedure:

  • Seed cells in a 96-well white plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat cells with serial dilutions of the compound as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Incubate for the desired time period (e.g., 6, 12, or 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

Data Analysis: Normalize the luminescence signal to the number of viable cells (if a parallel MTT assay is performed). Plot the fold change in caspase activity relative to the vehicle control against the compound concentration.

Tier 2: Functional Assessment of NF-κB Inhibition

Once it is established that 2,6-dichloro-N-(pyridin-4-yl)benzamide is not overtly cytotoxic at the concentrations to be tested, the next step is to determine if it can functionally inhibit NF-κB-dependent gene expression.

Protocol 3: NF-κB Luciferase Reporter Assay

Principle: This assay utilizes a cell line that has been stably transfected with a luciferase reporter gene under the control of NF-κB response elements.[18][19] When NF-κB is activated and translocates to the nucleus, it binds to these response elements and drives the expression of luciferase.[19] Inhibition of the NF-κB pathway will result in a decrease in luciferase activity.[18]

Materials and Reagents:

  • HEK293-NF-κB-luc or similar reporter cell line

  • Complete cell culture medium

  • 96-well white flat-bottom cell culture plates

  • 2,6-dichloro-N-(pyridin-4-yl)benzamide

  • TNFα (recombinant human)

  • Luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System, Promega)

  • Luminometer

Procedure:

  • Seed the HEK293-NF-κB-luc cells in a 96-well white plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.

  • Pre-treat the cells with serial dilutions of 2,6-dichloro-N-(pyridin-4-yl)benzamide for 1 hour.

  • Stimulate the cells with TNFα at a final concentration of 10 ng/mL. Include an unstimulated control and a stimulated vehicle control.

  • Incubate for 6 hours at 37°C.

  • Equilibrate the plate and the luciferase assay reagent to room temperature.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each concentration relative to the TNFα-stimulated vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Tier 3: Mechanistic Elucidation of NF-κB Inhibition

If functional inhibition is observed in the reporter assay, the subsequent assays are designed to pinpoint the specific step in the NF-κB pathway that is being targeted by 2,6-dichloro-N-(pyridin-4-yl)benzamide.

Protocol 4: p65 Nuclear Translocation Assay (High-Content Imaging)

Principle: A key step in NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus.[20] This assay uses immunofluorescence and high-content imaging to visualize and quantify the localization of p65 within the cell.

Materials and Reagents:

  • HeLa cells

  • Complete cell culture medium

  • 96-well black-wall, clear-bottom imaging plates

  • 2,6-dichloro-N-(pyridin-4-yl)benzamide

  • TNFα

  • Paraformaldehyde (4% in PBS)

  • Triton X-100 (0.1% in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-p65

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • Nuclear stain: Hoechst 33342

  • High-content imaging system

Procedure:

  • Seed HeLa cells in a 96-well imaging plate at a density of 5,000 cells/well and incubate overnight.[21]

  • Pre-treat the cells with serial dilutions of the compound for 1 hour.

  • Stimulate with TNFα (20 ng/mL) for 30 minutes.[21]

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block with 5% BSA for 1 hour.

  • Incubate with the primary anti-p65 antibody (e.g., 1:400 dilution) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Acquire images using a high-content imaging system.

Data Analysis: Use image analysis software to define the nuclear and cytoplasmic compartments based on the Hoechst stain. Quantify the fluorescence intensity of p65 in both compartments and calculate the nuclear-to-cytoplasmic intensity ratio. Plot the inhibition of p65 translocation against the compound concentration to determine the IC50.

Protocol 5: IKKβ Kinase Assay

Principle: This biochemical assay directly measures the enzymatic activity of the IKKβ subunit, a key kinase in the canonical NF-κB pathway.[22] The assay quantifies the amount of ADP produced from ATP during the phosphorylation of a specific substrate by IKKβ.[23]

Materials and Reagents:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate (e.g., IKKtide)

  • ATP

  • Assay buffer

  • 2,6-dichloro-N-(pyridin-4-yl)benzamide

  • ADP-Glo™ Kinase Assay (Promega) or similar ADP detection system

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the compound in assay buffer.

  • In a 384-well plate, add the compound dilutions, recombinant IKKβ enzyme, and the IKKβ substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for 60 minutes.[24]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[24]

  • Measure the luminescence.

Data Analysis: Calculate the percentage of inhibition of IKKβ activity for each compound concentration relative to the no-compound control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Data Presentation and Interpretation

AssayEndpointIC50 (µM)
MTT AssayCell Viability> 100
Caspase-3/7 AssayApoptosis Induction> 100
NF-κB Luciferase ReporterNF-κB Transcriptional Activity0.5
p65 Nuclear Translocationp65 Translocation0.7
IKKβ Kinase AssayIKKβ Enzymatic Activity0.4

Data_Interpretation Start Start with IC50 values from all assays Q1 Is the Luciferase IC50 << MTT IC50? Start->Q1 A1_Yes Specific Inhibition of NF-κB Pathway Q1->A1_Yes Yes A1_No Cytotoxicity is a confounding factor. Re-evaluate at non-toxic concentrations. Q1->A1_No No Q2 Are the IC50 values for Luciferase, p65 Translocation, and IKKβ similar? A1_Yes->Q2 A2_Yes Mechanism of action is likely direct inhibition of IKKβ. Q2->A2_Yes Yes A2_No Mechanism may be upstream of IKKβ or on another component of the pathway. Q2->A2_No No

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the cellular characterization of 2,6-dichloro-N-(pyridin-4-yl)benzamide as a putative inhibitor of the NF-κB signaling pathway. By following this tiered approach, researchers can confidently assess the compound's cytotoxicity, confirm its functional inhibition of NF-κB-mediated transcription, and elucidate its specific molecular target within the cascade. The detailed protocols and data interpretation guidelines herein will empower drug discovery professionals to advance our understanding of this promising new molecule and its potential as a therapeutic agent for inflammatory diseases and cancer.

References

  • Assay Development Guidelines for High-Throughput Screening. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680–6684. [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Cellular Assay Pack (HEK293). Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]

  • GraphPad. (n.d.). Analyzing Dose-Response Data. Retrieved from [Link]

  • van der Velden, J. L., & van der Sluis, R. J. (2022). A Validated IKK beta Inhibitor Screening Assay. Methods in molecular biology (Clifton, N.J.), 2366, 227–236. [Link]

  • Perkins, N. D. (2007). Integrating cell-signalling pathways with NF-kappaB and IKK function. Nature reviews. Molecular cell biology, 8(1), 49–62. [Link]

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Troubleshooting & Optimization

Technical Support Center: N-Aryl Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-aryl benzamide synthesis. As a Senior Application Scientist, I've designed this guide for researchers, scientists, and drug development professionals to provide field-proven insights and practical solutions to common challenges encountered during these crucial synthetic transformations. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions we receive regarding N-aryl benzamide synthesis.

Q1: What are the most common reasons for low yields in my N-aryl benzamide synthesis? A1: Low yields can arise from several factors, which are often specific to the chosen synthetic route. The most frequent culprits include an inactive or deactivated catalyst (e.g., palladium or copper), an inappropriate combination of ligand, base, and solvent for your specific substrates, and the prevalence of side reactions.[1] Undesired reactions like the reduction of the aryl halide (hydrodehalogenation) or homocoupling of the aryl halide can significantly consume starting materials and reduce the yield of your desired product.[1]

Q2: How do I choose the right catalytic system for my synthesis? A2: The choice of catalytic system is critical for success.

  • Palladium-catalyzed Buchwald-Hartwig amidation is renowned for its high yields and broad substrate scope, particularly with challenging or less reactive aryl chlorides.[1] The vast array of commercially available biarylphosphine ligands allows for fine-tuning the reaction to achieve optimal performance.[1][2]

  • Copper-catalyzed Goldberg N-arylation (Ullmann condensation) presents a more economical alternative to palladium.[1] Modern protocols using ligands like L-proline or N,N-dimethylglycine have made it possible to run these reactions under milder conditions.[1]

  • Iron-mediated synthesis from nitroarenes is a greener approach that utilizes a cheap, safe reducing agent, often with water as the solvent, offering an alternative to traditional cross-coupling methods.[1][3]

Q3: My product is an oil and will not crystallize. What are my options for purification? A3: This is a common purification challenge. If standard crystallization techniques fail, consider the following:

  • Trituration: Vigorously stirring the oil with a non-polar solvent in which it is insoluble, such as hexane, can sometimes induce crystallization.[1]

  • Seeding: If you have even a tiny crystal of the pure product, adding it to the oil can act as a template and initiate bulk crystallization.[1]

  • Column Chromatography: This is a reliable method to isolate the pure product if crystallization is not feasible.[1]

Q4: How can I effectively monitor the progress of my reaction? A4: Thin-layer chromatography (TLC) is a fast and effective method for qualitative monitoring. By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product.[1] For more quantitative analysis of conversion and yield, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems you may encounter during your experiments.

Issue 1: Low or No Conversion in Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction is a powerful tool, but its complexity means multiple factors can lead to failure. The diagram below outlines a logical troubleshooting workflow.

G start Low/No Conversion Observed catalyst Check Catalyst System (Source, Ligand, Pre-catalyst) start->catalyst inert Verify Inert Atmosphere (Degas solvent? Glovebox?) catalyst->inert If catalyst system seems okay solve_catalyst Solution: - Use fresh Pd source/ligand - Switch to a pre-catalyst - Screen different ligands (e.g., Buchwald biarylphosphines) catalyst->solve_catalyst reagents Assess Reagent Quality (Amide, Aryl Halide, Base Purity) inert->reagents If atmosphere is robust solve_inert Solution: - Ensure rigorous exclusion of O₂ - Use freshly distilled/degassed solvents inert->solve_inert conditions Re-evaluate Reaction Conditions (Temp, Concentration, Solvent) reagents->conditions If reagents are pure solve_reagents Solution: - Recrystallize/re-purify reagents - Use anhydrous base - Check for hydrolysis of acyl chlorides reagents->solve_reagents analysis Analyze Crude Mixture (Identify Side Products) conditions->analysis If conditions are standard solve_conditions Solution: - Increase temperature (if stable) - Screen alternative solvents (Toluene, Dioxane) - Adjust base (e.g., NaOtBu vs. Cs₂CO₃) conditions->solve_conditions hydrodehalogenation Hydrodehalogenation Detected analysis->hydrodehalogenation [Side Product A] homocoupling Aryl Homocoupling Detected analysis->homocoupling [Side Product B] decomp Decomposition Detected analysis->decomp [Other] solve_hydro Solution: - Lower reaction temperature - Use a less hindered base - Change ligand hydrodehalogenation->solve_hydro solve_homo Solution: - Ensure proper ligand:Pd ratio - Check for O₂ contamination homocoupling->solve_homo solve_decomp Solution: - Lower reaction temperature - Use a milder base decomp->solve_decomp

Caption: Troubleshooting workflow for low conversion in N-aryl benzamide synthesis.

Potential Causes & Solutions:

  • Inactive or Deactivated Catalyst: The active Pd(0) species is susceptible to oxidation.

    • Causality: The catalytic cycle relies on the Pd(0) species to initiate oxidative addition into the aryl halide bond.[4][5] Exposure to oxygen can oxidize Pd(0) to inactive Pd(II), effectively killing the catalyst.[1] Some ligands can also degrade, leading to the formation of palladium black.[2]

    • Troubleshooting Steps:

      • Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).[1]

      • Use a fresh, high-purity palladium source and ligand. Consider using a palladium pre-catalyst for more reliable and reproducible generation of the active species.[1]

      • Degas all solvents thoroughly before use.

  • Inappropriate Ligand Selection: The ligand is not just a spectator; it is crucial for nearly every step of the catalytic cycle.

    • Causality: Sterically hindered and electron-rich biarylphosphine ligands (e.g., Xantphos, BrettPhos) are often effective because their bulk can promote the final, product-releasing reductive elimination step.[4] An incorrect ligand choice can lead to slow reaction rates or catalyst decomposition.[2]

    • Troubleshooting Steps:

      • If your initial choice is ineffective, screen a variety of ligands. What works for one substrate pair may not work for another.[1]

      • For sterically hindered substrates, a bulkier ligand may be required to facilitate the reaction.[4]

  • Incorrect Base or Solvent: The base and solvent are interdependent and crucial for both solubility and reactivity.

    • Causality: The base is required to deprotonate the amide, forming the active nucleophile.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but can be incompatible with base-sensitive functional groups.[1] The solvent must solubilize all components and be stable at the required temperature.

    • Troubleshooting Steps:

      • For base-sensitive substrates, switch to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), but be aware that this may require a higher reaction temperature.[1]

      • Common solvents include toluene, dioxane, and THF.[1] Avoid chlorinated solvents, acetonitrile, and pyridine, which can inhibit or poison the palladium catalyst.[1]

Issue 2: Side Product Formation

The appearance of unexpected spots on your TLC plate can indicate competing reaction pathways.

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.

    • Causality: This side reaction is more common with highly reactive catalysts and certain substrates.[1]

    • Troubleshooting Steps:

      • Try using a different, potentially less reactive, ligand.

      • Lower the reaction temperature.[1]

      • Use a less sterically hindered base.[1]

  • Hydrolysis of Starting Materials: This is particularly relevant when using acyl chlorides.

    • Causality: Acyl chlorides are highly sensitive to moisture and can rapidly hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions.[1] This is a common issue in iron-mediated syntheses conducted in water, where temperature control is key to balancing the desired reaction with undesired hydrolysis.[3]

    • Troubleshooting Steps:

      • Use anhydrous solvents and reagents.

      • Ensure all glassware is thoroughly dried.

      • If using a moisture-sensitive reagent, handle it in a glovebox.

Issue 3: Poor Performance in Ullmann Condensation

While more economical, copper-catalyzed reactions can be sluggish or fail completely.

  • Inactive Copper Catalyst: Copper(I) salts are prone to oxidation.

    • Troubleshooting Steps: Use a fresh, high-purity source of the copper catalyst (e.g., CuI).[1]

  • Ineffective Ligand: Ligandless Ullmann reactions often require harsh conditions.

    • Troubleshooting Steps: Screen different ligands. L-proline and N,N-dimethylglycine are often effective choices that allow for milder reaction conditions.[1]

  • Difficulty in Product Purification: Residual copper salts can complicate work-up.

    • Troubleshooting Steps: If copper salts co-precipitate with your product, acidify the aqueous solution with dilute HCl during work-up to dissolve them before filtration.[1]

Data-Driven Optimization

Systematic optimization of reaction parameters is key to improving yields. The tables below summarize the impact of various parameters on yield from published studies.

Table 1: Optimization of Fe-Mediated N-Aryl Benzamide Synthesis

This method involves the in-situ reduction of a nitroarene to an aniline, which then reacts with a benzoyl chloride.

EntryParameter Changed from OptimizedYield (%)
1Optimized Conditions (Fe, H₂O, 60 °C) 88
2Reductant: Zn<5
3Temperature: 80 °C75
4Temperature: 40 °C62
5Solvent: THF25
6Solvent: Toluene21
7Fe amount: 3 equiv. (vs 4)76
8Benzoyl chloride: 1.5 equiv. (vs 2)81
Data synthesized from a study on Fe-mediated synthesis.[3]
Table 2: Effect of Substituents on N-Aryl Benzamide Synthesis

The electronic nature of your starting materials can significantly influence reaction efficiency.

Benzoyl Chloride Substituent (para-)Yield (%)
-OMe (Electron Donating)95
-Me (Electron Donating)92
-H (Neutral)88
-F (Electron Withdrawing)85
-Cl (Electron Withdrawing)82
-CF₃ (Strongly Electron Withdrawing)75
Data from an Fe-mediated synthesis study, illustrating that electron-donating groups on the benzoyl chloride generally lead to higher yields in this specific system.[3]

Experimental Protocols

The following are generalized protocols. You must adapt them to the specific scale and stoichiometry of your reaction.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification A 1. Combine Ar-X, Amide, Pd Pre-catalyst, Ligand, & Base in a dry reaction flask. B 2. Add anhydrous, degassed solvent (e.g., Toluene). C 3. Heat mixture to 80-110 °C with stirring. B->C D 4. Monitor progress by TLC/HPLC. C->D E 5. Cool, dilute with organic solvent, wash with H₂O/brine. D->E F 6. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. E->F G 7. Purify crude product (e.g., Column Chromatography). F->G

Caption: General workflow for Buchwald-Hartwig N-arylation.

Step-by-Step Methodology:

  • Reaction Setup: Under an argon or nitrogen atmosphere, add the aryl halide (1.0 mmol), the benzamide (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) to a dry reaction flask.[1]

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M concentration).[1]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or HPLC.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization.[1]

References

  • Brenner, T. F. (2013). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University Honors Program Capstone Projects. [Link]

  • Reddy, B. et al. (2017). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules. [Link]

  • Ikawa, T. et al. (2010). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. [Link]

  • Baruah, P. et al. (2014). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. ResearchGate. [Link]

  • Chen, K. et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. [Link]

  • Mondal, B. et al. (2023). Tandem approach to the synthesis of N-aryl benzamides through the bifunctional transformation of aryl iodides in a double-layer vial (DLV) system. ResearchGate. [Link]

  • Liu, Z. et al. (2007). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters. [Link]

  • Vantourout, J. C. et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Ghosh, A. et al. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. The Journal of Organic Chemistry. [Link]

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Technical Support Center: Stability of 2,6-dichloro-N-(pyridin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,6-dichloro-N-(pyridin-4-yl)benzamide. This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the stability of this compound in aqueous solutions. As researchers and drug development professionals, understanding a compound's stability is critical for generating reliable and reproducible data in biological assays and formulation studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and behavior of 2,6-dichloro-N-(pyridin-4-yl)benzamide in aqueous environments.

Q1: What is the general stability profile of 2,6-dichloro-N-(pyridin-4-yl)benzamide in an aqueous solution?

A: As a substituted benzamide, 2,6-dichloro-N-(pyridin-4-yl)benzamide is generally stable under normal conditions, particularly in neutral aqueous solutions (pH ~7) at ambient or refrigerated temperatures.[1] However, its stability is significantly influenced by pH and temperature. The amide bond is susceptible to hydrolysis, a process that can be accelerated under strongly acidic or basic conditions.

Q2: What are the primary factors that can cause degradation of this compound?

A: Several factors can compromise the stability of the compound in your experiments. The most common are:

  • pH: Extreme pH values (either highly acidic or highly alkaline) are the primary drivers of degradation through acid or base-catalyzed hydrolysis of the amide bond.

  • Temperature: Elevated temperatures will increase the rate of hydrolysis and other potential degradation reactions.[2]

  • Light: While less common for this class of molecules, prolonged exposure to high-intensity or UV light can potentially induce photolytic degradation.[2] It is always good practice to store solutions in amber vials or protected from light.

  • Oxidation and Enzymatic Degradation: Depending on the matrix (e.g., cell culture media, biological lysates), oxidative processes or enzymatic activity from hydrolases could contribute to degradation.[2]

Q3: What are the expected degradation products in an aqueous solution?

A: The primary degradation pathway is the hydrolysis of the central amide linkage. This reaction will cleave the molecule into two main products:

  • 2,6-dichlorobenzoic acid

  • 4-aminopyridine

Monitoring the appearance of these products alongside the disappearance of the parent compound is a robust way to confirm and quantify degradation. The degradation of the related compound 2,6-dichlorobenzamide (BAM) is known to produce 2,6-dichlorobenzoic acid (DCBA).[3]

Q4: How does the pyridine moiety influence the compound's behavior in water?

A: The N-(pyridin-4-yl) group is a key structural feature. The nitrogen atom in the pyridine ring is basic and can be protonated in acidic solutions (typically pH < 5). This protonation increases the compound's aqueous solubility, which can be advantageous. However, this change in protonation state may also influence the rate of hydrolysis. It is crucial to consider the experimental pH and its effect on both solubility and stability.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: My compound is precipitating out of my aqueous buffer.

  • Causality: Benzamide derivatives often have limited aqueous solubility due to their hydrophobic aromatic rings.[4] Even with the relatively polar pyridine group, solubility can be a challenge, especially at higher concentrations or in high-ionic-strength buffers.

  • Troubleshooting Steps:

    • Verify pH: Ensure the pH of your buffer is in a range where the compound is sufficiently soluble. For this molecule, a slightly acidic pH (e.g., pH 5-6) may improve solubility by protonating the pyridine nitrogen, but be mindful that this could increase the hydrolysis rate.

    • Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. When preparing your aqueous working solution, ensure the final concentration of the organic solvent is low (typically <1%, ideally <0.5%) to avoid artifacts in biological assays.

    • Lower the Concentration: If possible, work at the lowest effective concentration to stay below the solubility limit.

    • Temperature Check: Ensure your buffer is not too cold, as solubility generally decreases at lower temperatures. Allow solutions to equilibrate to the experimental temperature before use.

Issue 2: I'm observing unexpectedly rapid degradation of my compound.

  • Causality: This is almost always due to inappropriate storage conditions, primarily incorrect pH or high temperature.

  • Troubleshooting Steps:

    • Measure the pH of Your Final Solution: Do not assume the pH of your final solution is the same as the buffer you started with, especially after adding a compound from a DMSO stock. Verify the pH and adjust if necessary.

    • Prepare Fresh Solutions: For best results, prepare aqueous working solutions fresh for each experiment from a frozen organic stock. Avoid long-term storage of aqueous solutions.

    • Control Temperature: Store aqueous solutions on ice during the experiment and at 4°C for short-term storage (hours). For long-term storage, aliquoted stock solutions in an anhydrous organic solvent (e.g., DMSO) at -20°C or -80°C are required.

    • Protect from Light: Use amber vials or wrap your tubes in aluminum foil to rule out photodegradation.

Issue 3: My stability measurements are inconsistent and not reproducible.

  • Causality: Lack of reproducibility often stems from subtle variations in solution preparation, handling, or the analytical method itself.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Follow a strict, validated protocol for preparing stock and working solutions (see Section 3). Ensure accurate pipetting and thorough mixing.

    • Quench the Reaction: When taking time points for a stability study, the degradation process must be stopped immediately. A common method is to mix the aqueous sample with a cold organic solvent (like acetonitrile) containing a stable internal standard. This precipitates proteins (if present) and halts hydrolysis.

    • Validate Your Analytical Method: Ensure your analytical method (e.g., HPLC, LC-MS) is robust.[5][6] Check for peak shape, retention time stability, and linear response. Use an internal standard to correct for injection volume variability.

Section 3: Key Experimental Protocols

These protocols provide a validated framework for preparing solutions and assessing the stability of 2,6-dichloro-N-(pyridin-4-yl)benzamide.

Protocol 1: Preparation of Stock and Working Solutions

This protocol ensures solutions are prepared consistently to minimize variability.

  • Objective: To prepare a high-concentration stock solution in an organic solvent and dilute it to a final working concentration in an aqueous buffer.

  • Materials:

    • 2,6-dichloro-N-(pyridin-4-yl)benzamide (solid)

    • Anhydrous DMSO (or ethanol)

    • Experimental aqueous buffer (e.g., PBS, pH 7.4)

    • Calibrated analytical balance, volumetric flasks, precision pipettes

  • Procedure:

    • Stock Solution (10 mM): a. Accurately weigh the required amount of solid compound. b. Dissolve it in a minimal volume of anhydrous DMSO. For example, for a 10 mM stock, dissolve 2.78 mg in 1 mL of DMSO. c. Vortex thoroughly until fully dissolved. d. Aliquot into small-volume amber vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

    • Working Solution (e.g., 10 µM): a. On the day of the experiment, thaw one aliquot of the 10 mM stock solution. b. Perform a serial dilution. For example, pipette 1 µL of the 10 mM stock into 999 µL of your pre-warmed aqueous buffer. c. Vortex immediately and vigorously for 30 seconds to ensure complete dissolution and avoid precipitation. The final DMSO concentration will be 0.1%.

Protocol 2: General Method for Assessing Aqueous Stability via HPLC

This protocol outlines a time-course experiment to quantify the degradation of the compound.

  • Objective: To determine the degradation rate of the compound at a specific pH and temperature.

  • Workflow Diagram:

    G A Prepare 10 µM working solution in aqueous buffer B Incubate at desired temperature (e.g., 37°C) A->B C Sample at time points (t=0, 1, 2, 4, 8, 24h) B->C D Quench sample 1:1 with cold Acetonitrile (+ Internal Std) C->D E Centrifuge to remove precipitate (if necessary) D->E F Analyze supernatant by Reverse-Phase HPLC E->F G Calculate % Remaining vs. t=0 F->G

    Caption: Experimental workflow for a typical aqueous stability study.

  • Procedure:

    • Prepare the aqueous working solution of 2,6-dichloro-N-(pyridin-4-yl)benzamide as described in Protocol 1.

    • Immediately take the t=0 sample: Pipette 100 µL of the solution into a labeled HPLC vial containing 100 µL of cold acetonitrile (ACN) with a suitable internal standard. Mix well.

    • Place the bulk solution in an incubator set to the desired temperature (e.g., 37°C).

    • At each subsequent time point (e.g., 1, 2, 4, 8, 24 hours), repeat step 2.

    • Once all samples are collected, analyze them using a validated reverse-phase HPLC method (e.g., C18 column with a water/ACN mobile phase gradient and UV detection at an appropriate wavelength).

    • For each time point, calculate the peak area ratio of the parent compound to the internal standard.

    • Determine the percentage of compound remaining at each time point by normalizing to the t=0 sample: % Remaining = (AreaRatio_t / AreaRatio_t=0) * 100.

Section 4: Data Interpretation and Key Chemical Pathways

Expected Stability Data (Illustrative)

This table provides a hypothetical summary of stability to guide your expectations. The half-life (t½) is the time it takes for 50% of the compound to degrade.

Buffer Condition (at 37°C)Expected StabilityProbable Half-life (t½)Primary Consideration
pH 3.0 (Acidic)Low< 24 hoursAcid-catalyzed hydrolysis
pH 7.4 (Physiological)High> 48 hoursGenerally stable
pH 9.0 (Basic)Moderate to Low24 - 48 hoursBase-catalyzed hydrolysis
Primary Degradation Pathway: Amide Hydrolysis

The core mechanism of degradation in aqueous solution is the cleavage of the amide bond. This reaction can be catalyzed by either acid or base.

Caption: Amide hydrolysis is the primary degradation pathway.

References

  • EvitaChem. Buy 2,6-dichloro-N-(pentan-2-yl)benzamide (EVT-5227522). EvitaChem Website.
  • P. Tiscione, et al. (2019). Study on the Stability of Antibiotics, Pesticides and Drugs in Water by Using a Straightforward Procedure Applying HPLC-Mass Spectrometric Determination for Analytical Purposes. MDPI. [Link]

  • H. Li, et al. (2015). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]

  • J. Zhu, et al. (2012). 2,6-Dichloro-N-(4-chlorophenyl)benzamide. ResearchGate. [Link]

  • H. Liu, et al. (2012). 2,6-Dichloro-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. [Link]

  • J. Zhu, et al. (2012). 2,6-Dichloro-N-(4-chlorophenyl)benzamide. National Center for Biotechnology Information. [Link]

  • A. V. M. S. V. D. V. Kumar. (2019). Synthesis and stability of strongly acidic benzamide derivatives. ResearchGate. [Link]

  • Y. Min, et al. (2019). Microbial degradation kinetics and molecular mechanism of 2,6-dichloro-4-nitrophenol by a Cupriavidus strain. PubMed. [Link]

  • M. S. F. S. G. M. A. Halim. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (1995). Analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. EPA. [Link]

  • Solubility of Things. Benzamide. Solubility of Things Website. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. ATSDR. [Link]

  • T. V. Nguyen, et al. (2020). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. MDPI. [Link]

  • H. R. A. J. S. C. S. H. Sørensen. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • L. Wei, et al. (2013). Preparation method of 2,6-dichlorodiphenylamine.
  • B. T. Gowda, et al. (2008). 2-Chloro-N-(2,6-dichlorophenyl)benzamide. National Center for Biotechnology Information. [Link]

  • H. Liu, et al. (2011). 2,6-Dichloro-N-phenylbenzamide. ResearchGate. [Link]

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Technical Support Center: Navigating the Off-Target Landscape of Benzamide-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzamide-based kinase inhibitors. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for the common challenges associated with the off-target effects of this important class of molecules. My goal is to move beyond simple protocols and explain the why behind the experimental choices, empowering you to generate robust and reliable data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the off-target profile of benzamide-based inhibitors.

Question 1: I'm using a benzamide-based inhibitor (e.g., a BRAF or MEK inhibitor). What are the most common kinase families it might inhibit off-target?

Answer: This is a critical question, as the benzamide scaffold is known for its promiscuity, largely due to its interaction with the highly conserved ATP-binding pocket of kinases. While your inhibitor may be potent against its intended target, you should be aware of potential activity against several other kinase families.

The most frequently observed off-targets include:

  • VEGFR (Vascular Endothelial Growth Factor Receptors): Particularly VEGFR2 (KDR), which is a key regulator of angiogenesis. Off-target inhibition here can lead to unexpected anti-angiogenic effects in your cellular models.

  • PDGFR (Platelet-Derived Growth Factor Receptors): Both PDGFRα and PDGFRβ are common off-targets. Their inhibition can impact cell growth, proliferation, and migration, confounding results in cancer cell line studies.

  • c-KIT (Stem Cell Factor Receptor): Often inhibited by multi-kinase inhibitors from this class, affecting pathways related to cell survival and proliferation.

  • FGFR (Fibroblast Growth Factor Receptors): Another family of receptor tyrosine kinases involved in development and cell proliferation that can be inadvertently inhibited.

  • RET (Rearranged during Transfection): A proto-oncogene that, when inhibited off-target, can complicate the interpretation of signaling data.

It is crucial to recognize that the specific off-target profile depends heavily on the unique chemical substitutions on the benzamide core of your particular inhibitor.

Question 2: What is the underlying structural reason for these common off-target interactions?

Answer: The propensity of benzamide inhibitors to bind multiple kinases stems from the way they interact with the kinase ATP-binding site. Most kinases share a conserved "hinge region" that forms hydrogen bonds with ATP. Benzamide-based inhibitors are designed to mimic this interaction.

The benzamide moiety itself often forms one or two key hydrogen bonds with the backbone of this hinge region. Off-target binding occurs because the overall shape and electrostatics of the ATP pocket are similar across many kinase families. Selectivity is achieved by exploiting subtle differences in the less-conserved regions of the pocket, but achieving perfect selectivity is exceptionally difficult.

Below is a conceptual diagram illustrating this interaction.

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Benzamide Inhibitor hinge Conserved Hinge Region (Backbone NH/CO) gatekeeper Gatekeeper Residue pocket Hydrophobic Pocket benzamide Benzamide Core Selectivity-determining R-groups benzamide:head->hinge Forms Key H-Bonds benzamide:tail->gatekeeper Steric Interactions Influence Binding benzamide:tail->pocket Exploits Unique Pocket Features

Caption: Benzamide inhibitor interaction with the kinase ATP-binding pocket.

Section 2: Troubleshooting Guide for Unexpected Experimental Results

This section provides structured workflows to diagnose and resolve common issues arising from off-target effects.

Problem: My cells are undergoing apoptosis (or showing a strong anti-proliferative effect) at concentrations where my primary target is not fully inhibited. What's happening?

Answer: This is a classic indicator of a potent off-target effect. The observed phenotype is likely caused by the inhibition of one or more kinases essential for cell survival or proliferation, which are more sensitive to your compound than your primary target is in that specific cellular context. For example, many cancer cell lines rely on signaling through receptor tyrosine kinases like VEGFR or PDGFR for survival, and even partial inhibition of these can trigger a strong biological response.

Troubleshooting Workflow:

Follow this systematic approach to deconvolve the off-target effect from the on-target effect.

start Start: Unexpected Cellular Phenotype Observed step1 Step 1: Literature Review Check databases (e.g., PubChem, ChEMBL) for known off-targets of your inhibitor's class. start->step1 step2 Step 2: Broad Kinase Profiling Submit compound for a binding assay (e.g., KinomeScan) covering >400 kinases. step1->step2 step3 Step 3: Analyze Profiling Data Identify off-targets with Ki or Kd values lower than or similar to your primary target. step2->step3 step4 Step 4: In-Cell Target Validation Use Western Blot to probe phosphorylation of the top 3-5 off-targets vs. primary target. (e.g., p-VEGFR2, p-PDGFRβ, p-ERK) step3->step4 step5 Step 5: Orthogonal Confirmation Use a structurally distinct inhibitor for your primary target. Does it replicate the phenotype? step4->step5 decision Does the phenotype persist with the orthogonal inhibitor? step5->decision conclusion1 Conclusion: Phenotype is likely ON-TARGET. Re-evaluate initial hypothesis. decision->conclusion1 Yes conclusion2 Conclusion: Phenotype is likely OFF-TARGET. The validated off-target is the likely cause. decision->conclusion2 No

Caption: Troubleshooting workflow for unexpected inhibitor-induced phenotypes.

Problem: My biochemical IC50 value is much lower than my cell-based EC50 value.

Answer: This is a frequent and multi-faceted issue. A discrepancy between a purified enzyme assay (biochemical) and a cell-based assay can point to several factors beyond target engagement:

  • Cellular Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration than what is applied externally.

  • Efflux Pumps: The compound could be a substrate for ATP-binding cassette (ABC) transporters, which actively pump it out of the cell.

  • Plasma Protein Binding: If you are using media with high serum content, your compound may bind to proteins like albumin, reducing the free concentration available to enter the cell.

  • Metabolic Instability: The compound may be rapidly metabolized by the cell into an inactive form.

  • Competition with ATP: Cellular ATP concentrations (1-10 mM) are much higher than those used in most biochemical assays (typically 1-10 µM). An ATP-competitive inhibitor will appear less potent in a cellular environment due to the high concentration of the natural substrate it must compete with.

Troubleshooting Steps:

  • Protocol: Perform a cell-based thermal shift assay (CETSA) or a NanoBRET assay to confirm target engagement inside the cell. This directly measures binding in the relevant environment.

  • Experiment: Conduct a Caco-2 permeability assay to assess cell entry and efflux.

  • Control: Titrate the serum percentage in your cell culture medium. A significant shift in EC50 with varying serum levels points to a plasma protein binding issue.

  • Analysis: Measure the intracellular concentration of your compound using LC-MS/MS.

Section 3: Key Experimental Protocols & Data

To ensure the integrity of your findings, rigorous validation of off-target effects is essential. Here are methodologies and data to guide your experimental design.

Data Table: Representative Selectivity of Benzamide-Based Inhibitors

The table below summarizes publicly available data for two well-known multi-kinase inhibitors, illustrating their activity against primary targets and common off-targets. This highlights the importance of not assuming absolute selectivity.

InhibitorPrimary TargetIC50 (nM)Common Off-TargetIC50 (nM)Reference
Sorafenib BRAF22VEGFR2 90
c-RAF6PDGFRβ 57
c-KIT 68
Regorafenib BRAF13VEGFR2 4.2
c-RAF2.5PDGFRβ 22
c-KIT 7

Note: IC50 values can vary based on assay conditions. This table is for illustrative purposes.

Protocol: Western Blot Analysis for Off-Target Kinase Inhibition

This protocol provides a framework for assessing the phosphorylation status of a suspected off-target receptor tyrosine kinase (RTK), such as VEGFR2, in response to your inhibitor.

Objective: To determine if your benzamide inhibitor inhibits the activity of a specific off-target kinase within a cellular context.

Materials:

  • Cell line expressing the off-target of interest (e.g., HUVECs for VEGFR2).

  • Your benzamide inhibitor.

  • Appropriate ligand (e.g., VEGF-A for VEGFR2).

  • Phosphatase and protease inhibitor cocktails.

  • RIPA buffer.

  • Primary antibodies (e.g., anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Methodology:

  • Cell Culture and Starvation:

    • Plate cells and allow them to adhere overnight.

    • The next day, replace the growth medium with a low-serum or serum-free medium and incubate for 4-6 hours. This reduces basal RTK activity.

  • Inhibitor Pre-treatment:

    • Treat the starved cells with a dose-response curve of your benzamide inhibitor (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Causality Check: This step ensures the inhibitor is present and engaged with its targets before the kinase is activated.

  • Ligand Stimulation:

    • Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A) for a short period (e.g., 5-10 minutes). This induces robust phosphorylation of the target receptor.

    • Include a "no ligand" control to assess basal phosphorylation.

  • Cell Lysis:

    • Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in ice-cold RIPA buffer supplemented with phosphatase and protease inhibitors. Trustworthiness Check: The use of inhibitors is critical to preserve the phosphorylation state of your proteins of interest.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with the primary antibody against the phosphorylated target (e.g., anti-p-VEGFR2) overnight at 4°C.

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescence substrate and image the results.

  • Stripping and Re-probing:

    • To confirm equal protein loading for the specific pathway, strip the membrane and re-probe with an antibody against the total protein of the off-target (e.g., anti-total-VEGFR2). A loading control like β-actin or GAPDH should also be used.

Data Interpretation: A dose-dependent decrease in the phosphorylated protein signal, normalized to the total protein signal, indicates that your compound is inhibiting the activity of the suspected off-target kinase in the cell.

References

  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Zhao, Z., et al. (2019). The discovery of benzamide derivatives as selective kinase inhibitors. Expert Opinion on Drug Discovery. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link]

  • Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Wilhelm, S.M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research. Available at: [Link]

  • Wilhelm, S.M., et al. (2011). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer. Available at: [Link]

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Reactant of Route 1
Reactant of Route 1
2,6-dichloro-N-(pyridin-4-yl)benzamide
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Reactant of Route 2
2,6-dichloro-N-(pyridin-4-yl)benzamide

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